TBK1/IKK(epsilon)-IN-1
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Overview
Description
TBK1/IKK(epsilon)-IN-1 is a small molecule inhibitor that targets TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε). These kinases play crucial roles in the regulation of innate immune responses, inflammation, and cancer signaling pathways. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TBK1/IKK(epsilon)-IN-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of Key Intermediates: This step often involves the use of starting materials such as substituted anilines or heterocyclic compounds. Reactions may include nitration, reduction, and cyclization.
Coupling Reactions: The final step involves coupling the key intermediates with appropriate reagents to form the desired inhibitor. .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
TBK1/IKK(epsilon)-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
TBK1/IKK(epsilon)-IN-1 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of TBK1 and IKKε in cancer cell proliferation, survival, and metastasis. .
Immunology: The compound is used to investigate the regulation of innate immune responses and the production of type I interferons. .
Neuroinflammation: This compound is used to study the role of these kinases in neuroinflammatory conditions such as multiple sclerosis and Alzheimer’s disease
Metabolic Disorders: Research has shown that TBK1 and IKKε are involved in the regulation of metabolic pathways, making this compound a valuable tool in studying obesity and type II diabetes
Mechanism of Action
TBK1/IKK(epsilon)-IN-1 exerts its effects by inhibiting the catalytic activity of TBK1 and IKKε. These kinases are involved in the phosphorylation and activation of interferon regulatory factors (IRF3 and IRF7), which are crucial for the production of type I interferons. By blocking this pathway, this compound reduces the expression of pro-inflammatory cytokines and interferons, thereby modulating immune responses and inflammation .
Comparison with Similar Compounds
Similar Compounds
BX795: A potent inhibitor of TBK1 and IKKε, used in similar research applications.
MRT67307: Another inhibitor targeting TBK1 and IKKε, with applications in immunology and cancer research.
Amlexanox: An FDA-approved drug that also inhibits TBK1 and IKKε, used in the treatment of metabolic disorders.
Uniqueness of TBK1/IKK(epsilon)-IN-1
This compound is unique due to its high specificity and potency in inhibiting TBK1 and IKKε. This makes it a valuable tool for dissecting the roles of these kinases in various biological processes and diseases. Its effectiveness in modulating immune responses and reducing inflammation sets it apart from other similar compounds .
Properties
CAS No. |
2058264-32-5 |
---|---|
Molecular Formula |
C₂₈H₂₆N₄O₅ |
Molecular Weight |
498.53 |
IUPAC Name |
6-[7-[3-cyano-4-(oxan-4-yloxy)phenyl]furo[3,2-b]pyridin-2-yl]-5-methoxy-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C28H26N4O5/c1-32(2)28(33)19-13-24(34-3)26(31-16-19)25-14-22-27(37-25)21(6-9-30-22)17-4-5-23(18(12-17)15-29)36-20-7-10-35-11-8-20/h4-6,9,12-14,16,20H,7-8,10-11H2,1-3H3 |
InChI Key |
QHZNENVHULXUOO-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC(=C(N=C1)C2=CC3=NC=CC(=C3O2)C4=CC(=C(C=C4)OC5CCOCC5)C#N)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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